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Application Note: Chemical Probing of RNA Structure Containing 1,2'-O-dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1,2'-O-dimethylguanosine	
Cat. No.:	B13856825	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction The function of RNA is intrinsically linked to its three-dimensional structure, which is often modulated by post-transcriptional modifications. The **1,2'-O-dimethylguanosine** (m¹G(2'OMe)) modification is a specialized nucleotide that can influence RNA folding, stability, and interaction with proteins and other nucleic acids. Understanding the structural impact of such modifications is crucial for elucidating RNA function and for the development of RNA-targeted therapeutics. Chemical probing, coupled with high-throughput sequencing, provides a powerful tool for analyzing RNA structure at single-nucleotide resolution. This document provides detailed protocols and application notes for using Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) and Dimethyl Sulfate (DMS) probing to investigate the structure of RNA containing **1,2'-O-dimethylguanosine**.

Principle of the Methods

Chemical probing techniques utilize small molecules that react with RNA in a structuredependent manner. The sites of modification are then identified by reverse transcription, where the modifications cause either pauses or mutations that can be detected by sequencing.

• SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension): SHAPE reagents (e.g., 1M7, NAI) acylate the 2'-hydroxyl group of the ribose backbone in conformationally flexible nucleotides.[1][2] The presence of a methyl group at the 2'-O position in 1,2'-O-dimethylguanosine completely blocks the SHAPE reaction at that specific site.[3][4] This



makes SHAPE an excellent tool for confirming the absence of a free 2'-hydroxyl group, thereby validating the location of 2'-O-methylation.

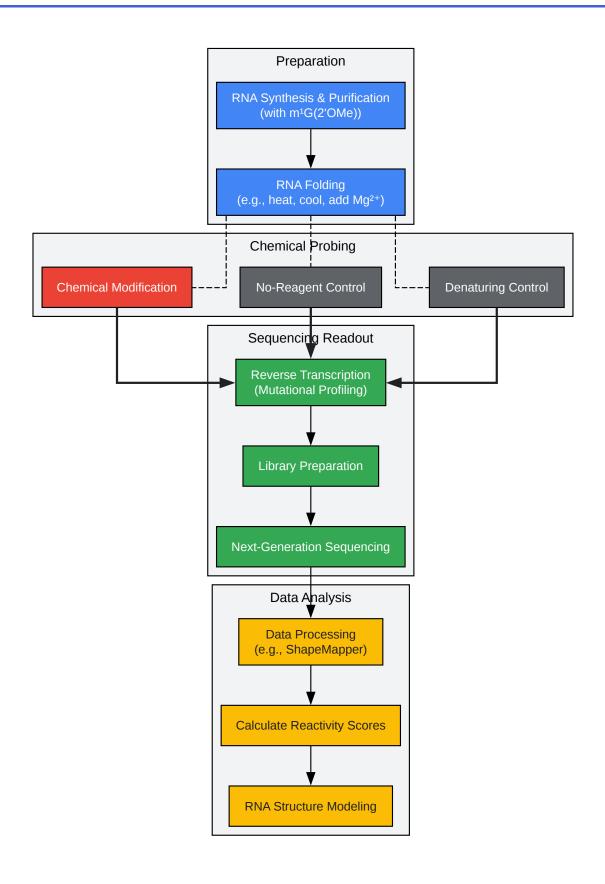
DMS (Dimethyl Sulfate): DMS methylates the Watson-Crick face of unpaired adenine (at the N1 position) and cytosine (at the N3 position).[5][6] It does not react with guanosine at the positions involved in standard base-pairing. Therefore, while DMS does not directly probe the 1,2'-O-dimethylguanosine residue itself, it provides critical information about the pairing status of neighboring A and C residues, revealing the local structural context induced by the modification.

These methods, when combined with a mutational profiling readout (SHAPE-MaP, DMS-MaPseq), allow for a quantitative assessment of RNA structure.[1][7][8]

Experimental Workflow

The general workflow for chemical probing of RNA involves several key stages, from RNA preparation to data analysis and structural modeling.





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Caption: General experimental workflow for chemical probing of RNA.



Protocol 1: SHAPE-MaP of RNA with 1,2'-O-dimethylguanosine

This protocol details the steps for performing SHAPE-MaP on in vitro transcribed RNA containing a site-specific **1,2'-O-dimethylguanosine** modification.

- 1. RNA Preparation and Folding
- Synthesize and purify the RNA of interest containing the 1,2'-O-dimethylguanosine modification.
- Resuspend 2-4 μg of purified RNA in 10 μL of RNase-free water.
- Denature the RNA by heating at 95°C for 2 minutes, then place immediately on ice for 2 minutes.
- Add 5 μL of 3X folding buffer (e.g., 300 mM HEPES pH 8.0, 300 mM NaCl, 15 mM MgCl₂).
- Incubate at 37°C for 20 minutes to allow the RNA to fold into its native conformation.
- 2. SHAPE Modification
- Prepare three separate reactions from the folded RNA stock: (+) Reagent, (-) Reagent control, and Denaturing control.[10]
- (+) Reagent: Add 1 μL of SHAPE reagent (e.g., 100 mM 1M7 in anhydrous DMSO) to the folded RNA. Incubate at 37°C for 5 minutes.[9]
- (-) Reagent Control: Add 1 μ L of anhydrous DMSO to the folded RNA. Incubate under the same conditions as the (+) Reagent sample.
- Denaturing Control: To a separate aliquot of RNA, add denaturing buffer and 1 μL of SHAPE reagent. This control measures the intrinsic reactivity of each nucleotide.
- Quench the reactions by adding a quenching agent (e.g., DTT) and proceeding immediately to purification.



3. RNA Purification

- Purify the modified RNA from the reaction mixture using a suitable method, such as ethanol
 precipitation or a spin column-based kit, ensuring removal of salts, DMSO, and unreacted
 SHAPE reagent.
- It is critical to perform a DNase digestion step to remove any contaminating DNA.[1]
- Elute the purified RNA in RNase-free water.
- 4. Reverse Transcription with Mutational Profiling (MaP)
- To 1-2 μg of modified RNA, add a gene-specific reverse primer.
- Perform reverse transcription using a reverse transcriptase that has a higher error rate in the presence of Mn²⁺, which enhances the incorporation of mutations at SHAPE adduct sites.[9] [11]
 - Reaction Mix Example: 50 mM Tris pH 8.0, 75 mM KCl, 6 mM MnCl₂, 10 mM DTT, 0.5 mM dNTPs, and SuperScript II reverse transcriptase.[9]
- Incubate at 25°C for 10 min, followed by 42°C for 1.5-3 hours, and inactivate the enzyme at 70°C for 15 minutes.
- 5. Library Preparation and Sequencing
- Use the resulting cDNA as a template for PCR amplification to add sequencing adapters.
- Purify the PCR product and quantify the library.
- Sequence the libraries on an Illumina platform.

Protocol 2: DMS-MaPseq of RNA with 1,2'-O-dimethylguanosine

This protocol outlines the procedure for DMS probing, which targets unpaired Adenine and Cytosine residues.



1. RNA Preparation and Folding

 Follow the same RNA preparation and folding procedure as described in Protocol 1 (Steps 1.1 - 1.5).

2. DMS Modification

- CAUTION: DMS is highly toxic and must be handled in a chemical fume hood with appropriate personal protective equipment.[12]
- Prepare a fresh 1:20 dilution of DMS in ethanol.
- (+) Reagent: Add 1 μL of diluted DMS to the folded RNA. Incubate at 37°C for 5-10 minutes.
- (-) Reagent Control: Add 1 μL of ethanol to a separate aliquot of folded RNA and incubate in parallel.
- Quench the reaction by adding 2-mercaptoethanol (BME) to a final concentration of >1 M.
- 3. RNA Purification
- Purify the DMS-modified RNA as described in Protocol 1 (Step 3).
- 4. Reverse Transcription and Library Preparation
- Follow the same reverse transcription, library preparation, and sequencing steps as
 described for SHAPE-MaP (Protocol 1, Steps 4 and 5). Thermostable Group II Intron
 Reverse Transcriptase (TGIRT) is often recommended for DMS-MaPseq as it efficiently
 introduces mutations at DMS-modified sites.[6]

Data Analysis and Interpretation

Raw sequencing data is processed using specialized software like ShapeMapper or custom bioinformatic pipelines.[13] The software aligns reads to the reference sequence and calculates mutation rates for each nucleotide position. The reactivity score for each nucleotide is derived by subtracting the background mutation rate (from the no-reagent control) from the mutation rate in the treated sample.



Expected Results for 1,2'-O-dimethylguanosine

The presence of the **1,2'-O-dimethylguanosine** (m¹G(2'OMe)) modification will have distinct effects on the probing data.

- SHAPE Reactivity: The nucleotide at the position of m¹G(2'OMe) will be completely unreactive to SHAPE reagents. This will result in a reactivity score of zero or a null value (e.g., "NA"), serving as a positive confirmation of the 2'-O-methylation.
- DMS Reactivity: DMS does not react with guanosine. However, the structural constraints imposed by the m¹G(2'OMe) modification may alter the pairing status of adjacent A and C residues. This will be reflected in their DMS reactivity scores, providing insights into the local secondary structure.

Data Presentation

Quantitative data should be summarized in a clear, tabular format. The table below presents hypothetical data for a short RNA sequence containing **1,2'-O-dimethylguanosine** at position 7 (G7).



Nucleotide Position	Identity	SHAPE Reactivity	DMS Reactivity	Structural Interpretation
1	С	0.05	0.02	Paired
2	G	0.11	-	Paired
3	А	1.25	1.88	Unpaired (Loop)
4	U	1.40	-	Unpaired (Loop)
5	С	0.08	0.04	Paired
6	G	0.15	-	Paired
7	m¹G(2'OMe)	NA	-	Modified, Paired
8	С	0.03	0.01	Paired
9	А	0.95	1.10	Unpaired (Bulge)
10	G	0.10	-	Paired
11	С	0.06	0.03	Paired

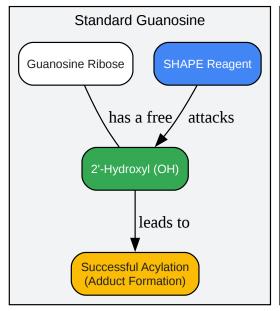
Reactivity scores are arbitrary units. SHAPE scores > 0.8 are typically considered highly reactive (unpaired), while scores < 0.2 are considered unreactive (paired). DMS reactivity is specific to A and C. 'NA' denotes not applicable due to the 2'-O-methyl block.

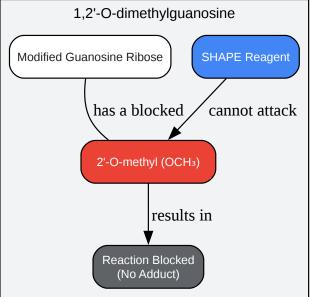
Visualization of Chemical Interactions

The diagram below illustrates the chemical basis for the differential reactivity of a standard guanosine versus **1,2'-O-dimethylguanosine** with SHAPE reagents.



Mechanism of SHAPE Reagent Interaction





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Caption: SHAPE reagent interaction with standard vs. 2'-O-methylated ribose.

Applications

- Validation of RNA Modifications: The lack of a SHAPE signal provides definitive evidence for the location of 2'-O-methylated nucleotides.
- Structural Biology: Elucidate the local and global structural changes induced by 1,2'-O-dimethylguanosine modifications.
- Drug Development: Understand how modifications impact the binding of small molecules or antisense oligonucleotides to an RNA target.
- Tool Compound Development: Assess how RNA-targeting compounds affect the structure of modified RNAs.



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